molecular formula C24H30ClN7O4S B1671109 エドキサバン CAS No. 480449-70-5

エドキサバン

カタログ番号: B1671109
CAS番号: 480449-70-5
分子量: 548.1 g/mol
InChIキー: HGVDHZBSSITLCT-JLJPHGGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エドキサバンは、主に非弁膜性心房細動患者の脳卒中および全身性塞栓症のリスク軽減に用いられる新規経口抗凝固薬です。 また、静脈内抗凝固薬による初期治療後の深部静脈血栓症および肺塞栓症の治療にも適応があります .

2. 製法

エドキサバンの合成は、容易に入手可能な原料から始まり、いくつかの工程を伴います。 合成経路の1つには、以下の工程が含まれます :

    中間体の生成: 合成は(1S)-3-シクロヘキセン-1-カルボン酸から始まり、一連の反応を経て中間体を形成します。これらの反応には、ハロゲン化、塩基触媒反応、アミノ基の保護が含まれます。

    アミノ化と脱保護: 次に、中間体をアミノ化と脱保護反応に付すことで、最終生成物が得られます。

    カルボキシル化と縮合: 最後の工程には、エドキサバンを生成するためにカルボキシル化と縮合反応が含まれます。

工業的生産方法は、収率の最適化、コストの削減、製品の安定性と品質の確保に焦点を当てています。 これらの方法は、多くの場合、触媒、制御された反応条件、および精製工程を使用して、高純度と一貫した品質を実現します .

作用機序

エドキサバンは、凝固カスケードの重要な酵素である第Xa因子を選択的に阻害することで効果を発揮します . 第Xa因子を阻害することにより、エドキサバンはプロトロンビンからトロンビンへの変換を防ぎ、その結果、血栓の形成が減少します . この阻害は、直接的かつ可逆的であるため、抗凝固作用を正確に制御できます . 関与する分子標的および経路には、トロンビン生成の阻害と血小板凝集の阻害が含まれます .

6. 類似の化合物との比較

エドキサバンは、アピキサバン、リバーロキサバン、ダビガトランを含む、直接経口抗凝固薬のクラスに属します . これらの化合物と比較して、エドキサバンにはいくつかのユニークな特徴があります。

類似の化合物には以下が含まれます。

結論として、エドキサバンは、多くの患者にとって好ましい選択肢となる、ユニークな特徴を持つ貴重な抗凝固薬です。その合成、化学的性質、医学および研究における幅広い用途は、抗凝固療法におけるその重要性を強調しています。

科学的研究の応用

Pharmacological Profile

Edoxaban exhibits several key pharmacological properties:

  • Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.
  • Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.
  • Bioavailability : Edoxaban has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .

Atrial Fibrillation

Edoxaban is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:

  • ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) edoxaban were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with edoxaban compared to warfarin .
  • ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of edoxaban (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .

Venous Thromboembolism

Edoxaban is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:

  • Phase III Trials : These trials established edoxaban as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .

Case Studies

Recent real-world applications of edoxaban have been documented, particularly in Southeast Asia, where it was introduced more recently:

Case NumberPatient ProfileTreatment DetailsFollow-Up Outcome
1Elderly with AFEdoxaban 30 mg ODNo adverse events; good compliance
2AF with hemiplegiaEdoxaban 30 mg ODmRS score improved; no bleeding events
3Elderly with multiple comorbiditiesEdoxaban 30 mg ODRemained well; no bleeding events reported
4Elderly with AF and comorbiditiesEdoxaban 30 mg ODNo adverse effects over 36 months

Advantages Over Traditional Anticoagulants

Edoxaban offers several advantages compared to vitamin K antagonists like warfarin:

  • No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, edoxaban’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.
  • Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with edoxaban compared to warfarin, particularly in high-risk populations .

生化学分析

Biochemical Properties

Edoxaban plays a crucial role in biochemical reactions by inhibiting factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin. By inhibiting factor Xa, Edoxaban prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that Edoxaban effectively reduces thrombin generation and thrombus formation .

Cellular Effects

Edoxaban influences various cellular processes, particularly those related to coagulation. It inhibits thrombin-induced platelet aggregation, thereby reducing the risk of clot formation . Additionally, Edoxaban affects cell signaling pathways involved in coagulation, leading to decreased thrombin generation and reduced platelet activation . These effects are crucial for preventing thromboembolic events in patients with atrial fibrillation and other conditions .

Molecular Mechanism

At the molecular level, Edoxaban exerts its effects by binding to factor Xa, inhibiting its activity. This inhibition is reversible and concentration-dependent, allowing for precise control over coagulation . By preventing the conversion of prothrombin to thrombin, Edoxaban reduces thrombin generation, which is essential for clot formation . This mechanism of action is highly specific, ensuring minimal off-target effects and improved safety .

Temporal Effects in Laboratory Settings

In laboratory settings, Edoxaban exhibits rapid onset of action, with peak plasma concentrations achieved within 1.5 to 2 hours after administration . The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing . Over time, Edoxaban maintains its anticoagulant effects, with minimal accumulation upon repeated dosing . Studies have shown that Edoxaban remains stable and effective in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of Edoxaban vary with different dosages. At therapeutic doses, Edoxaban effectively inhibits factor Xa and reduces thrombin generation . At higher doses, there is an increased risk of bleeding and other adverse effects . Studies have demonstrated that dose adjustments are necessary to balance efficacy and safety, particularly in patients with renal impairment or low body weight .

Metabolic Pathways

Edoxaban is primarily metabolized through hydrolysis, conjugation, and oxidation by cytochrome P450 3A4 . The predominant metabolite, M-4, is formed by hydrolysis and is active, though it reaches less than 10% of the exposure of the parent compound in healthy subjects . The drug is also excreted through renal and biliary pathways, with renal clearance accounting for approximately 50% of total clearance .

Transport and Distribution

Edoxaban is transported and distributed within cells and tissues primarily through the action of p-glycoprotein, a transporter protein that facilitates its movement across the intestinal wall . The drug has a steady-state volume of distribution of approximately 107 liters, indicating extensive distribution throughout the body . Edoxaban’s transport and distribution are not significantly affected by food intake .

Subcellular Localization

Edoxaban’s subcellular localization is primarily within the plasma, where it exerts its anticoagulant effects by inhibiting factor Xa . The drug does not require specific targeting signals or post-translational modifications for its activity, as its primary function is to inhibit factor Xa in the coagulation cascade . This localization ensures that Edoxaban effectively reduces thrombin generation and prevents clot formation .

準備方法

The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :

    Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.

    Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.

    Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield Edoxaban.

Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .

化学反応の分析

エドキサバンは、以下のものを含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、酸、塩基、および酸化剤が含まれます。 これらの反応から生成される主な生成物は、通常、液体クロマトグラフィー質量分析(LC-MS)や核磁気共鳴(NMR)分光法などの技術を用いて特定および特徴付けられる分解生成物です .

生物活性

Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of edoxaban, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Edoxaban exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:

  • Ki Values : Edoxaban has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .
  • Inhibition Assays : In human plasma, edoxaban significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .

Table 1: Key Pharmacodynamic Parameters of Edoxaban

ParameterValue
Ki for free FXa0.561 nM
Ki for prothrombinase2.98 nM
PT Prolongation0.256 μM
aPTT Prolongation0.508 μM

Pharmacokinetics

Edoxaban's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:

  • Bioavailability : Approximately 62% .
  • Peak Plasma Concentration : Achieved within 1.5 hours post-administration .
  • Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .

Metabolism

Edoxaban undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability62%
Peak Concentration Time1.5 hours
Half-Life10-14 hours

Case Study: ELDERCARE-AF Trial

The ELDERCARE-AF trial evaluated the efficacy of low-dose edoxaban (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:

  • Participants : Included frail patients aged ≥80 years.
  • Primary Endpoint : Reduction in stroke or systemic embolism.
  • Results : Edoxaban significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the edoxaban group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .

Table 3: Efficacy Outcomes from ELDERCARE-AF Trial

GroupStroke/Systemic Embolism Rate (%)Major Bleeding Rate (%)
Edoxaban1.6Higher but not significant
Placebo3.9 - 10.1Lower

Safety Profile

While edoxaban is effective in reducing thromboembolic events, it also poses risks for bleeding:

  • Major Bleeding Events : Observed more frequently with edoxaban compared to placebo; however, this difference was not statistically significant .
  • Gastrointestinal Bleeding : Notably higher in patients receiving edoxaban .

Conclusion on Safety

The safety profile indicates that while edoxaban is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.

特性

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197398
Record name Edoxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation.
Record name Edoxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to pale yellowish-white crystalline powder

CAS No.

480449-70-5
Record name Edoxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480449-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edoxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxaban
Reactant of Route 2
Edoxaban
Reactant of Route 3
Reactant of Route 3
Edoxaban
Reactant of Route 4
Reactant of Route 4
Edoxaban
Reactant of Route 5
Reactant of Route 5
Edoxaban
Reactant of Route 6
Reactant of Route 6
Edoxaban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。